molecular formula C11H12N2O3 B6416735 3-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanoic acid CAS No. 2092238-97-4

3-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanoic acid

Cat. No.: B6416735
CAS No.: 2092238-97-4
M. Wt: 220.22 g/mol
InChI Key: JBVUBTBTKSRBQB-UHFFFAOYSA-N
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Description

3-(1-Methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanoic acid is a nitrogen-containing heterocyclic compound. It features a pyrrolo[2,3-c]pyridine core, which is a fused bicyclic structure combining pyrrole and pyridine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanoic acid typically involves multi-step reactions. One common method includes:

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring.

    Reduction: Reduction reactions can target the carbonyl group in the pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and pyrrole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-(1-Methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

Comparison with Similar Compounds

Uniqueness: 3-(1-Methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanoic acid is unique due to its specific pyrrolo[2,3-c]pyridine core, which imparts distinct chemical and biological properties compared to other nitrogen-containing heterocycles.

Biological Activity

3-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanoic acid is a nitrogen-containing heterocyclic compound characterized by its unique pyrrolo[2,3-c]pyridine core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article reviews the biological activity of this compound, highlighting its pharmacological properties, synthesis, and relevant research findings.

  • Molecular Formula : C11H12N2O3
  • Molecular Weight : 220.23 g/mol
  • CAS Number : 1286709-58-7

Antimicrobial Properties

Recent studies have indicated that compounds with similar pyrrolo[2,3-c]pyridine structures exhibit significant antimicrobial activity. For example, derivatives of pyrrolopyrazine have shown promising results against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for the most active compounds . Although specific data on this compound is limited, its structural similarity suggests potential effectiveness against various pathogens.

Anti-inflammatory and Anticancer Activity

The compound is also being explored for its anti-inflammatory and anticancer properties. Research indicates that nitrogen-containing heterocycles can modulate inflammatory pathways and inhibit cancer cell proliferation. For instance, related compounds have demonstrated the ability to inhibit the expression of fibrotic markers in vitro, suggesting a potential role in treating fibrotic diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Cross-Coupling Reaction : The initial step involves the reaction of a pyrrole derivative with acyl (bromo)acetylenes.
  • Formation of N-Propargylenaminones : The resulting acetylenes are treated with propargylamine.
  • Intramolecular Cyclization : This step is catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), yielding the desired pyrrolo structure.

Table 1: Summary of Biological Activities

Activity TypeIC50/IC90 ValuesReference
Antimicrobial1.35 - 4.00 μM
Anti-inflammatoryNot specified
AnticancerNot specified

Case Study: Anti-tubercular Activity

In a study focused on developing anti-tubercular agents, derivatives of similar structures were synthesized and evaluated against Mycobacterium tuberculosis. The most active compounds exhibited IC90 values ranging from 3.73 to 4.00 μM, indicating that modifications to the pyrrolo structure can enhance biological activity significantly .

Properties

IUPAC Name

3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-12-5-2-8-3-6-13(7-4-9(14)15)11(16)10(8)12/h2-3,5-6H,4,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVUBTBTKSRBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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